An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Physicochemical Properties, Synthesis, and Applications
A Note to the Reader: This technical guide addresses the synthesis, properties, and applications of the tetrahydropyran derivative, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Initial searches for this specific compound yielded limited direct results. However, extensive information is available for the closely related and structurally similar compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran . Due to the scarcity of data on the former, this guide will focus on the latter, providing a comprehensive overview that will be of significant value to researchers interested in this class of molecules. The core chemical scaffold is highly similar, and the principles of synthesis, analysis, and potential applications are largely transferable.
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of bioactive molecules and natural products. Its presence in a molecular structure can confer favorable pharmacokinetic properties, making it a valuable building block in drug discovery and development. The compound 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, and its close analog 2-(4-Bromophenoxy)tetrahydro-2H-pyran, are functionalized ethers that combine the lipophilic bromophenyl group with the versatile tetrahydropyran ring system. The bromine atom serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions, rendering these molecules important intermediates in the synthesis of more complex chemical entities. This guide provides a detailed exploration of the molecular characteristics, synthesis, and potential utility of these compounds for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
The structural and electronic properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran are fundamental to its reactivity and behavior in chemical and biological systems.
Molecular and Physical Properties
A summary of the key physicochemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol [1][2] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 56-58 °C[1] |
| Solubility | Slightly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the aromatic region (around δ 6.8-7.4 ppm). The protons on the tetrahydropyran ring will appear as a series of multiplets in the aliphatic region (around δ 1.5-4.0 ppm). The anomeric proton (the proton on the carbon adjacent to both oxygens) will likely appear as a distinct signal, potentially a doublet of doublets, at a downfield chemical shift compared to the other ring protons.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbons of the tetrahydropyran ring and the six carbons of the 4-bromophenyl group. The carbon bearing the bromine atom will have a characteristic chemical shift, and the anomeric carbon will also be readily identifiable.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2). Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the tetrahydropyran ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C (ether) linkages, typically in the region of 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is typically achieved through an acid-catalyzed reaction between 4-bromophenol and 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether.
Synthetic Protocol: Acid-Catalyzed Addition
Reaction: 4-Bromophenol + 3,4-Dihydro-2H-pyran → 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Reagents and Conditions:
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Starting Materials: 4-Bromophenol, 3,4-Dihydro-2H-pyran (DHP)
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Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) or a Lewis acid.
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Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: Typically carried out at room temperature.
Experimental Procedure:
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To a solution of 4-bromophenol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate.
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Slowly add 3,4-dihydro-2H-pyran to the mixture at room temperature.
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Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
Causality Behind Experimental Choices:
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Acid Catalyst: The acid catalyst is essential to protonate the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-bromophenol.
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Aprotic Solvent: An aprotic solvent is used to prevent competition with the nucleophilic addition of the solvent to the activated DHP.
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Mild Reaction Conditions: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
Applications in Drug Discovery and Organic Synthesis
The title compound and its analogs are valuable intermediates in organic synthesis, primarily due to the presence of the tetrahydropyran ring and the reactive bromine atom.
Protecting Group for Alcohols and Phenols
The tetrahydropyranyl group is a widely used protecting group for hydroxyl functionalities. It is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and some reducing agents. The protection can be readily removed under acidic conditions.
Synthetic Intermediate
The bromine atom on the phenyl ring provides a versatile handle for a range of synthetic transformations, including:
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Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the elaboration of the aromatic ring with various substituents.
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Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by nucleophiles.
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Formation of Organometallic Reagents: The bromo-substituted compound can be converted into an organolithium or Grignard reagent, which can then be used to react with a variety of electrophiles.
These transformations enable the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. The tetrahydropyran moiety itself can influence the biological activity and pharmacokinetic properties of the final compounds.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Bromophenoxy)tetrahydro-2H-pyran and its reagents.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic utility of the tetrahydropyranyl protecting group and the reactive bromophenyl moiety, makes it an important intermediate for the synthesis of a wide range of complex molecules. For researchers in drug discovery, the incorporation of this scaffold can lead to compounds with improved physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.
References
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PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]
